2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a tetramethyl-substituted benzene ring with a sulfonamide group and a phenylmorpholinoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetramethylbenzene Core: The starting material, 2,3,5,6-tetramethylbenzene, can be synthesized through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Sulfonamide Group: The tetramethylbenzene is then sulfonated using chlorosulfonic acid to form 2,3,5,6-tetramethylbenzenesulfonyl chloride. This intermediate is reacted with an amine, such as 2-(2-phenylmorpholino)ethylamine, to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 2,3,5,6-tetramethylbenzoic acid or 2,3,5,6-tetramethylbenzaldehyde.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The phenylmorpholinoethyl side chain may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetramethylbenzenesulfonamide: Lacks the phenylmorpholinoethyl side chain, resulting in different biological activity.
N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide: Lacks the tetramethyl substitutions on the benzene ring, affecting its chemical reactivity and binding properties.
Uniqueness
2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to the combination of its tetramethyl-substituted benzene ring, sulfonamide group, and phenylmorpholinoethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-16-14-17(2)19(4)22(18(16)3)28(25,26)23-10-11-24-12-13-27-21(15-24)20-8-6-5-7-9-20/h5-9,14,21,23H,10-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVKXKZDVDOYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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